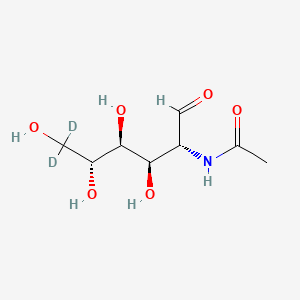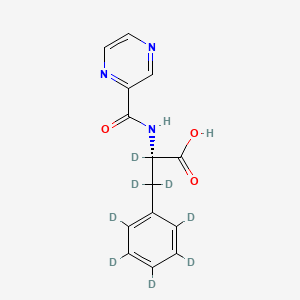
Sqm-nbd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SQM-NBD is a potent, selective aggregation-induced emission (AIE) fluorescent probe with exceptional sensitivity to cysteine (Cys) and homocysteine (Hcy). It exhibits limits of detection at 54 nM and 72 nM, respectively. This compound demonstrates good cell permeability and low cytotoxicity, making it promising for identifying Cys and Hcy in both physiological and pathological conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SQM-NBD involves connecting the nitrobenzoxadiazole (NBD) moiety to the hydroxyl group of the fluorophore SQM-OH. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
SQM-NBD undergoes various chemical reactions, including:
Oxidation: The NBD moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the NBD group, affecting its fluorescence properties.
Substitution: The NBD group can undergo nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The reactions typically occur under mild conditions to preserve the integrity of the fluorescent probe .
Major Products Formed
The major products formed from these reactions include modified NBD derivatives with altered fluorescence properties, which can be used for various sensing applications .
Wissenschaftliche Forschungsanwendungen
SQM-NBD has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting Cys and Hcy in chemical reactions.
Biology: Employed in cellular imaging to study the distribution and concentration of Cys and Hcy in biological systems.
Medicine: Potentially useful in diagnosing diseases associated with abnormal levels of Cys and Hcy.
Industry: Applied in the development of biosensors and diagnostic tools for detecting Cys and Hcy in various samples
Wirkmechanismus
SQM-NBD exerts its effects through its high sensitivity to Cys and Hcy. The NBD moiety interacts with these thiols, leading to a fluorescence change that can be detected and measured. The molecular targets include the thiol groups of Cys and Hcy, and the pathways involved are related to the redox reactions of these thiols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NBD-DDA: A fluorescently labeled quaternary ammonium compound used to study resistance mechanisms in bacteria.
NBD-based Probes: Various NBD-based synthetic probes are used for sensing small molecules and proteins.
Uniqueness of SQM-NBD
This compound stands out due to its exceptional sensitivity to Cys and Hcy, low cytotoxicity, and good cell permeability. These properties make it particularly suitable for applications in both physiological and pathological conditions, providing a reliable tool for detecting and studying these thiols .
Eigenschaften
Molekularformel |
C32H20N6O4S |
|---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
2-[1-ethyl-2-[(E)-2-[5-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]phenyl]thiophen-2-yl]ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C32H20N6O4S/c1-2-37-22(17-26(21(18-33)19-34)25-5-3-4-6-27(25)37)9-12-24-13-16-30(43-24)20-7-10-23(11-8-20)41-29-15-14-28(38(39)40)31-32(29)36-42-35-31/h3-17H,2H2,1H3/b12-9+ |
InChI-Schlüssel |
IPXRKNVXXRQQNF-FMIVXFBMSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(S3)C4=CC=C(C=C4)OC5=CC=C(C6=NON=C56)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)


![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)


![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)


![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
